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Compound of Interest
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Cat. No.: B15553845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for

the precise labeling of biomolecules within living cells. As a member of the cyanine dye family,

Trisulfo-Cy3 exhibits bright fluorescence in the orange-red spectrum, making it an ideal tool for

a variety of live-cell imaging applications. Its key feature is a terminal alkyne group, which

enables its covalent attachment to azide-modified biomolecules via the highly efficient and

bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as

"click chemistry." This two-step labeling strategy allows for the specific visualization of a wide

range of biological processes with minimal perturbation to the cellular environment.

The trisulfonation of the Cy3 core significantly enhances its hydrophilicity, ensuring excellent

solubility in aqueous buffers and preventing aggregation or non-specific binding within the

cellular milieu. These properties, combined with the high quantum yield and photostability of

the Cy3 fluorophore, make Trisulfo-Cy3-Alkyne a robust and sensitive reagent for tracking the

localization, trafficking, and dynamics of proteins, glycans, lipids, and nucleic acids in real-time.

Principle of Labeling
The use of Trisulfo-Cy3-Alkyne in live-cell imaging is a two-stage process that leverages the

cell's own metabolic pathways.
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Metabolic Incorporation of an Azide-Modified Precursor: Cells are first incubated with a

synthetic precursor molecule containing an azide group. This precursor is designed to be

recognized and incorporated into a specific class of biomolecules by the cell's metabolic

machinery. For example:

Glycans: Azido sugars like N-azidoacetylmannosamine (ManNAz) or N-

azidoacetylgalactosamine (GalNAz) are metabolized and incorporated into cell surface

and intracellular glycoproteins.

Proteins: Azide-bearing amino acids, such as L-azidohomoalanine (AHA), can be used to

label newly synthesized proteins.

Nucleic Acids: Azido-modified nucleosides can be incorporated into DNA or RNA during

replication and transcription.

Lipids: Azide-functionalized fatty acids or choline analogs can be integrated into cellular

membranes.

Click Chemistry Reaction: Following the metabolic labeling step, the cells are treated with

Trisulfo-Cy3-Alkyne. In the presence of a copper(I) catalyst, the alkyne group on the dye

undergoes a rapid and specific cycloaddition reaction with the azide groups on the modified

biomolecules. This results in the formation of a stable triazole linkage, covalently attaching

the bright and photostable Cy3 fluorophore to the target of interest.

Data Presentation
The following table summarizes the key quantitative properties of Trisulfo-Cy3-Alkyne,

providing essential information for designing and executing live-cell imaging experiments.
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Property Value Reference(s)

Excitation Maximum (λex) ~550-555 nm [1][2]

Emission Maximum (λem) ~570 nm [1][2]

Molar Extinction Coefficient
~150,000 cm⁻¹M⁻¹ in aqueous

buffer
[1]

Fluorescence Quantum Yield
~0.31 (for non-sulfonated Cy3-

alkyne)
[2]

Solubility
High in water and aqueous

buffers
[1]

Purity >95% (typically by HPLC) [2]

Experimental Protocols
Protocol 1: Labeling and Imaging of Nascent Proteins in
Live Cells
This protocol describes the labeling of newly synthesized proteins using the methionine analog,

L-azidohomoalanine (AHA), followed by CuAAC with Trisulfo-Cy3-Alkyne.

Materials:

Live cells of interest cultured on glass-bottom dishes

Methionine-free cell culture medium

L-azidohomoalanine (AHA)

Trisulfo-Cy3-Alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate
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Dulbecco's Phosphate-Buffered Saline (DPBS)

Live-cell imaging medium

Procedure:

Metabolic Labeling with AHA: a. Wash the cells twice with pre-warmed methionine-free

medium. b. Incubate the cells in methionine-free medium for 1 hour to deplete intracellular

methionine pools. c. Replace the medium with fresh methionine-free medium supplemented

with 25-50 µM AHA. d. Incubate the cells for 1-4 hours to allow for the incorporation of AHA

into newly synthesized proteins. The optimal incubation time may vary depending on the cell

type and experimental goals.

Preparation of Click Reaction Mix: a. Prepare stock solutions: 10 mM CuSO₄ in water, 50

mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh). b. In a

microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 10 mM CuSO₄

and 1 µL of 50 mM THPTA). c. Add DPBS to the CuSO₄/THPTA mixture. d. Add Trisulfo-
Cy3-Alkyne to a final concentration of 5-25 µM. e. Immediately before use, add Sodium

Ascorbate to a final concentration of 1-2.5 mM to reduce Cu(II) to the active Cu(I) state.

Click Reaction and Imaging: a. Wash the AHA-labeled cells twice with DPBS. b. Add the

freshly prepared click reaction mix to the cells. c. Incubate for 10-30 minutes at room

temperature, protected from light. d. Wash the cells three times with DPBS. e. Replace the

DPBS with live-cell imaging medium. f. Image the cells using a fluorescence microscope

equipped with appropriate filters for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).

Protocol 2: Labeling and Imaging of Cell Surface
Glycoproteins in Live Cells
This protocol details the labeling of cell surface sialoglycans using the azido sugar N-

azidoacetylmannosamine (ManNAz) and subsequent reaction with Trisulfo-Cy3-Alkyne.

Materials:

Live cells of interest cultured on glass-bottom dishes

Complete cell culture medium
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N-azidoacetylmannosamine (ManNAz)

Trisulfo-Cy3-Alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Dulbecco's Phosphate-Buffered Saline (DPBS)

Live-cell imaging medium

Procedure:

Metabolic Labeling with ManNAz: a. Culture cells in complete medium supplemented with

25-50 µM ManNAz for 2-3 days. This allows for the metabolic conversion of ManNAz to the

corresponding sialic acid analog and its incorporation into cell surface glycans.

Preparation of Click Reaction Mix: a. Prepare stock solutions as described in Protocol 1. b.

Prepare the click reaction mix as described in Protocol 1, with Trisulfo-Cy3-Alkyne at a final

concentration of 10-50 µM.

Click Reaction and Imaging: a. Gently wash the ManNAz-labeled cells twice with cold DPBS.

b. Add the freshly prepared click reaction mix to the cells. c. Incubate for 5-15 minutes on ice

or at 4°C to minimize endocytosis, protected from light. d. Wash the cells three times with

cold DPBS. e. Replace the DPBS with live-cell imaging medium. f. Image the cells

immediately using a fluorescence microscope with Cy3 filter sets.

Mandatory Visualizations
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Step 1: Metabolic Labeling

Step 2: Click Chemistry

Step 3: Imaging
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Cells with Azide-Tagged
Biomolecules

Incubate Cells with
Click Reaction Mix

Prepare Click Reaction Mix:
Trisulfo-Cy3-Alkyne
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General workflow for live-cell imaging with Trisulfo-Cy3-Alkyne.
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RTK signaling pathway and its visualization with Trisulfo-Cy3-Alkyne.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15553845?utm_src=pdf-body-img
https://www.benchchem.com/product/b15553845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Signaling Pathway Analysis:
Visualizing Receptor Tyrosine Kinase (RTK)
Trafficking
Trisulfo-Cy3-Alkyne, in conjunction with metabolic labeling, is a powerful tool for dissecting

signaling pathways that involve protein trafficking. A prime example is the study of Receptor

Tyrosine Kinase (RTK) signaling. RTKs, such as the Nerve Growth Factor (NGF) receptor

(TrkA) and the Insulin Receptor (InsR), play crucial roles in cell growth, differentiation, and

metabolism. Their signaling activity is tightly regulated by their localization and density at the

plasma membrane.

By metabolically labeling cells with an azide-modified amino acid like AHA, newly synthesized

RTKs are tagged with azides. Upon stimulation with a growth factor (e.g., NGF or insulin),

signaling cascades are initiated, often involving the PI3K/Akt pathway. This can lead to the

trafficking of intracellular vesicles containing the newly synthesized, azide-labeled RTKs to the

cell surface.

Researchers can then use Trisulfo-Cy3-Alkyne to perform a "pulse-chase" style experiment.

By applying the click chemistry reagents at different time points before and after growth factor

stimulation, it is possible to specifically label and visualize the population of RTKs that have

been newly inserted into the plasma membrane in response to the signal. This allows for the

quantification of receptor trafficking and provides insights into how signaling pathways regulate

the cell surface proteome. This approach has been instrumental in demonstrating that

activation of the PI3K pathway is sufficient to drive the delivery of membrane proteins like RTKs

to the plasma membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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